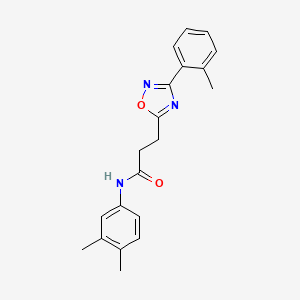![molecular formula C21H18BrFN2O4S B7714600 ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)
ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate, also known as EMA401, is a novel drug candidate that has shown potential in treating chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often resistant to conventional treatments. EMA401 targets the angiotensin II type 2 receptor (AT2R), which is involved in pain signaling pathways.
Wirkmechanismus
Ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate acts by selectively blocking the AT2R, which is involved in pain signaling pathways. AT2R is expressed in sensory neurons and is upregulated in response to nerve injury, inflammation, and cancer. Activation of AT2R leads to the release of endogenous opioids, which can reduce pain. ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate blocks the activation of AT2R, thereby reducing pain signaling.
Biochemical and Physiological Effects:
ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate has been shown to be well-tolerated and safe in preclinical and clinical studies. It has a favorable pharmacokinetic profile, with a half-life of approximately 7 hours in humans. ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate is metabolized in the liver and excreted in the urine. It does not interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate is a promising drug candidate for the treatment of chronic pain. It has shown efficacy in preclinical and clinical studies and has a favorable safety profile. However, there are some limitations to using ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate in lab experiments. For example, it may not be effective in all types of chronic pain, and its mechanism of action may not be fully understood. Additionally, ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate may not be suitable for certain patient populations, such as those with liver or kidney disease.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and safety. Another area of research is the identification of biomarkers that can predict response to ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate, which could help personalize treatment for patients. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate and its potential use in combination with other pain therapies.
Synthesemethoden
Ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate can be synthesized using a multi-step process involving various chemical reactions. The starting material for the synthesis is piperazine, which is reacted with ethyl 4-chloroacetoacetate to form ethyl 4-(2-acetyl)piperazine-1-carboxylate. This intermediate is then reacted with 4-(3-methylphenylsulfamoyl)phenol to form ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate has been extensively studied for its potential use in treating chronic pain. It has been shown to be effective in reducing pain in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate has also been evaluated in clinical trials, where it has shown promising results in reducing pain intensity and improving quality of life in patients with chronic neuropathic pain.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O4S/c1-14-3-2-4-16(11-14)25-30(27,28)18-8-6-17(7-9-18)29-13-21(26)24-20-10-5-15(22)12-19(20)23/h2-12,25H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEVCKOVWBLKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)
![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)



![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)


